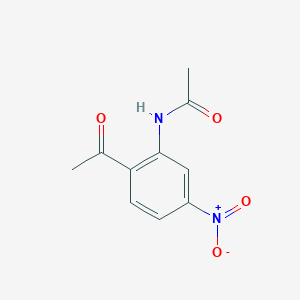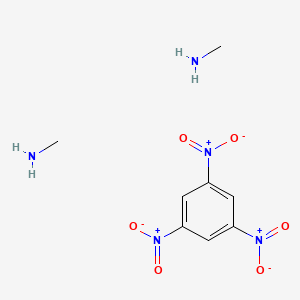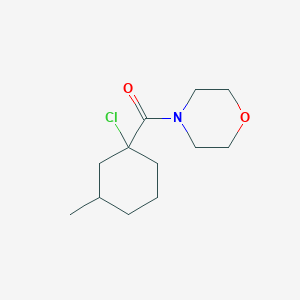
(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone is a chemical compound that features a cyclohexane ring substituted with a chlorine atom and a methyl group, along with a morpholine ring attached via a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone typically involves the reaction of 1-chloro-3-methylcyclohexanol with morpholine in the presence of a suitable dehydrating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of morpholine derivatives on biological systems. Its structural features make it a valuable tool for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Morpholine derivatives have been studied for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, potentially inhibiting the synthesis of prostaglandins or other signaling molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Fluoro-3-nitrophenyl)(morpholin-4-yl)methanone: Similar in structure but with a fluorine and nitro group instead of chlorine and methyl.
(4-Methoxyphenyl)(morpholin-4-yl)methanone: Contains a methoxy group instead of a chlorine and methyl group.
Uniqueness
(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone is unique due to the presence of both a cyclohexane ring and a morpholine ring, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
56866-91-2 |
|---|---|
Molekularformel |
C12H20ClNO2 |
Molekulargewicht |
245.74 g/mol |
IUPAC-Name |
(1-chloro-3-methylcyclohexyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H20ClNO2/c1-10-3-2-4-12(13,9-10)11(15)14-5-7-16-8-6-14/h10H,2-9H2,1H3 |
InChI-Schlüssel |
PIVQTTOREHDYFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(C(=O)N2CCOCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
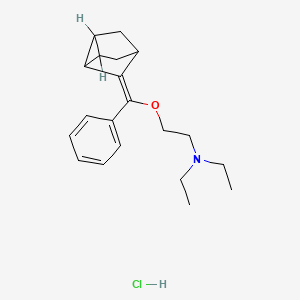
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
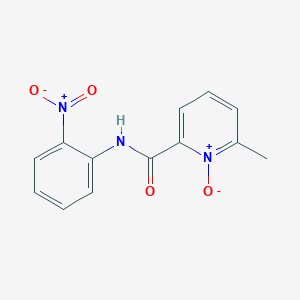
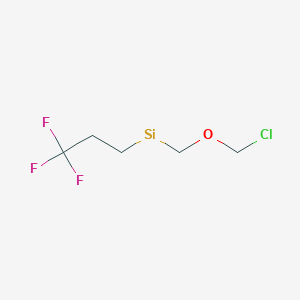
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
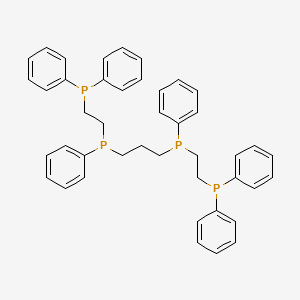
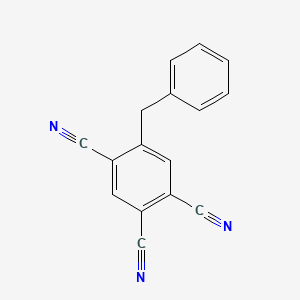
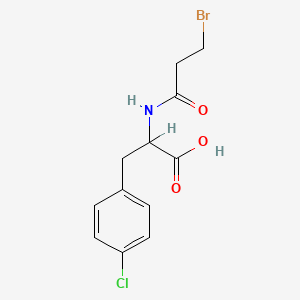
![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
